molecular formula C72H90O6 B11943291 Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- CAS No. 61160-97-2

Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-

Cat. No.: B11943291
CAS No.: 61160-97-2
M. Wt: 1051.5 g/mol
InChI Key: WKCZJODMBMMENK-UHFFFAOYSA-N
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Description

Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-: is a complex organic compound with the molecular formula C72H90O6 and a molecular weight of 1051.5 g/mol This compound is characterized by the presence of six tert-butylphenoxy groups attached to a benzene ring through methylene linkers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- typically involves the reaction of benzene with 4-(1,1-dimethylethyl)phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.

    Substitution: Halogens, alkylating agents, acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry: Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound can be used as a probe to study the interactions between large organic molecules and biological macromolecules such as proteins and nucleic acids .

Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug design and development. Its structural features allow for the attachment of various pharmacophores, making it a versatile candidate for drug discovery .

Industry: In the industrial sector, Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bulky tert-butylphenoxy groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Comparison: Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is unique due to the presence of six tert-butylphenoxy groups, which significantly enhance its steric bulk and influence its chemical reactivity. In contrast, similar compounds like Benzene, 1-(1,1-dimethylethyl)-4-phenoxy- and Benzene, 1-(1,1-dimethylethyl)-4-ethyl- have fewer substituents, resulting in different physical and chemical properties. The increased number of substituents in Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- also provides more sites for potential functionalization, making it a versatile compound for various applications .

Properties

CAS No.

61160-97-2

Molecular Formula

C72H90O6

Molecular Weight

1051.5 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis[(4-tert-butylphenoxy)methyl]benzene

InChI

InChI=1S/C72H90O6/c1-67(2,3)49-19-31-55(32-20-49)73-43-61-62(44-74-56-33-21-50(22-34-56)68(4,5)6)64(46-76-58-37-25-52(26-38-58)70(10,11)12)66(48-78-60-41-29-54(30-42-60)72(16,17)18)65(47-77-59-39-27-53(28-40-59)71(13,14)15)63(61)45-75-57-35-23-51(24-36-57)69(7,8)9/h19-42H,43-48H2,1-18H3

InChI Key

WKCZJODMBMMENK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=C(C=C3)C(C)(C)C)COC4=CC=C(C=C4)C(C)(C)C)COC5=CC=C(C=C5)C(C)(C)C)COC6=CC=C(C=C6)C(C)(C)C)COC7=CC=C(C=C7)C(C)(C)C

Origin of Product

United States

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